molecular formula C5H6 B081041 1,2,4-Pentatriene CAS No. 10563-01-6

1,2,4-Pentatriene

Cat. No.: B081041
CAS No.: 10563-01-6
M. Wt: 66.1 g/mol
InChI Key: FNQQBQSISCLVNQ-UHFFFAOYSA-N
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Description

1,2,4-Pentatriene is an organic compound with the molecular formula C5H6. It is a type of allene, characterized by having two double bonds separated by a single carbon atom. This compound is also known as vinylallene due to its structure, which includes a vinyl group (ethenyl) attached to an allene (propadiene) moiety. The unique structure of this compound makes it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Pentatriene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 1,2,4-pentachlorobutane using a strong base such as potassium tert-butoxide. The reaction typically occurs in a solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Pentatriene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.

    Substitution: The vinyl group in this compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products:

    Oxidation: Epoxides and diols.

    Reduction: Saturated hydrocarbons like pentane.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

1,2,4-Pentatriene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of allenes and conjugated dienes in various chemical reactions.

    Biology: Research on this compound helps understand the interactions of similar compounds with biological molecules.

    Medicine: While not directly used in medicine, studies on its derivatives can lead to the development of new pharmaceuticals.

    Industry: The compound’s reactivity makes it useful in the synthesis of complex organic molecules, which can be applied in materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of 1,2,4-Pentatriene in chemical reactions involves the interaction of its double bonds with various reagents. The vinyl group can undergo addition reactions, while the allene moiety can participate in cycloaddition and rearrangement reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    1,3-Butadiene: Another conjugated diene with similar reactivity.

    2,3-Pentadiene: An isomer of 1,2,4-Pentatriene with different double bond positions.

    1,2,3-Butatriene: A compound with three consecutive double bonds.

Uniqueness: this compound is unique due to its specific arrangement of double bonds, which imparts distinct reactivity and stability compared to other similar compounds. Its structure allows for unique cycloaddition and rearrangement reactions not typically observed in other dienes or allenes.

Properties

InChI

InChI=1S/C5H6/c1-3-5-4-2/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQQBQSISCLVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

66.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10563-01-6
Record name 1,2,4-Pentatriene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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